

# "Sphingosine-1-phosphate (d17:1) structure and properties"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sphingosine-1-phosphate (d17:1)*

Cat. No.: *B15552475*

[Get Quote](#)

An In-depth Technical Guide to **Sphingosine-1-phosphate (d17:1)**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a critical role in a vast array of physiological and pathophysiological processes.<sup>[1][2]</sup> Generated from the phosphorylation of sphingosine, S1P functions as both an intracellular second messenger and an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), namely S1P<sub>1-5</sub>.<sup>[1][3]</sup> This signaling regulates fundamental cellular behaviors, including proliferation, survival, migration, and differentiation.<sup>[4][5]</sup> Consequently, the S1P axis is implicated in immunity, vascular biology, neurobiology, and cancer.<sup>[1][2]</sup>

This guide focuses specifically on **Sphingosine-1-phosphate (d17:1)**, a C17 analog of the more common C18 sphingosine backbone. S1P (d17:1) is a synthetic sphingolipid valuable not only for investigating S1P biology but also as a critical internal standard for the accurate quantification of endogenous S1P (d18:1) in biological matrices via mass spectrometry.<sup>[6][7]</sup>

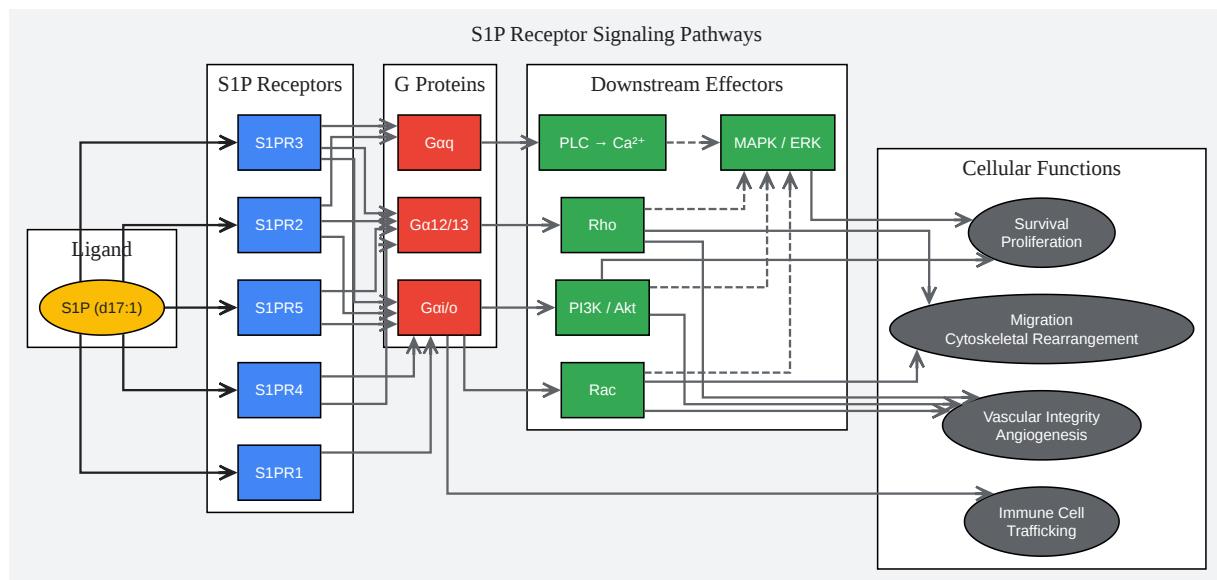
## Structure and Physicochemical Properties

S1P (d17:1), or (2S,3R,4E)-2-Amino-3-hydroxy-4-heptadecen-1-yl dihydrogen phosphate, is characterized by a 17-carbon unsaturated hydrocarbon chain.<sup>[8]</sup> Its amphipathic nature, with a

polar phosphate head group and a nonpolar hydrocarbon tail, is central to its biological function and solubility characteristics.

## Quantitative Data Summary

The key physicochemical properties of S1P (d17:1) are summarized in the table below for easy reference.


| Property            | Value                                                                                                                                                                                                                                                                            | Reference(s)    |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Molecular Formula   | C <sub>17</sub> H <sub>36</sub> NO <sub>5</sub> P                                                                                                                                                                                                                                | [6][8][9]       |
| Molecular Weight    | 365.45 g/mol                                                                                                                                                                                                                                                                     | [8][9]          |
| CAS Number          | 474923-27-8                                                                                                                                                                                                                                                                      | [6][8][9]       |
| Formal Name         | 2S-amino-4E-heptadecene-1,3R-diol, 1-(dihydrogen phosphate)                                                                                                                                                                                                                      | [6]             |
| Synonyms            | D-erythro-Sphingosine-C17-1-phosphate, S1P (d17:1)                                                                                                                                                                                                                               | [6][9]          |
| Physical Form       | Crystalline solid                                                                                                                                                                                                                                                                | [6][10]         |
| Purity              | ≥95% - >99%                                                                                                                                                                                                                                                                      | [6][10]         |
| Storage Temperature | -20°C                                                                                                                                                                                                                                                                            | [11]            |
| Stability           | ≥ 4 years (at -20°C)                                                                                                                                                                                                                                                             | [6]             |
| Solubility          | Aqueous: 4 mg/mL in 0.3 M NaOH. <sup>[6]</sup> Organic: Soluble in ethanol, DMSO, and dimethyl formamide (DMF). <sup>[12]</sup> For aqueous experimental buffers, it is typically dispersed using a carrier like fatty acid-free Bovine Serum Albumin (BSA). <sup>[13][14]</sup> | [6][12][13][14] |
| InChI Key           | VITGNIYTXHNNNE-LHMZYNNSSA-N                                                                                                                                                                                                                                                      | [6][8]          |
| SMILES              | N--INVALID-LINK--/C=C/CCCCCCCCCCCC">C @HCOP(O)(O)=O                                                                                                                                                                                                                              | [6]             |

## Signaling Pathways

Extracellular S1P exerts its influence by binding to the five S1P receptors (S1P<sub>1–5</sub>).<sup>[5]</sup> These receptors exhibit differential coupling to various heterotrimeric G proteins, leading to the activation of distinct and sometimes overlapping downstream signaling cascades.<sup>[15][16]</sup> This pleiotropic signaling underlies S1P's ability to regulate a wide range of cellular functions.<sup>[17]</sup>

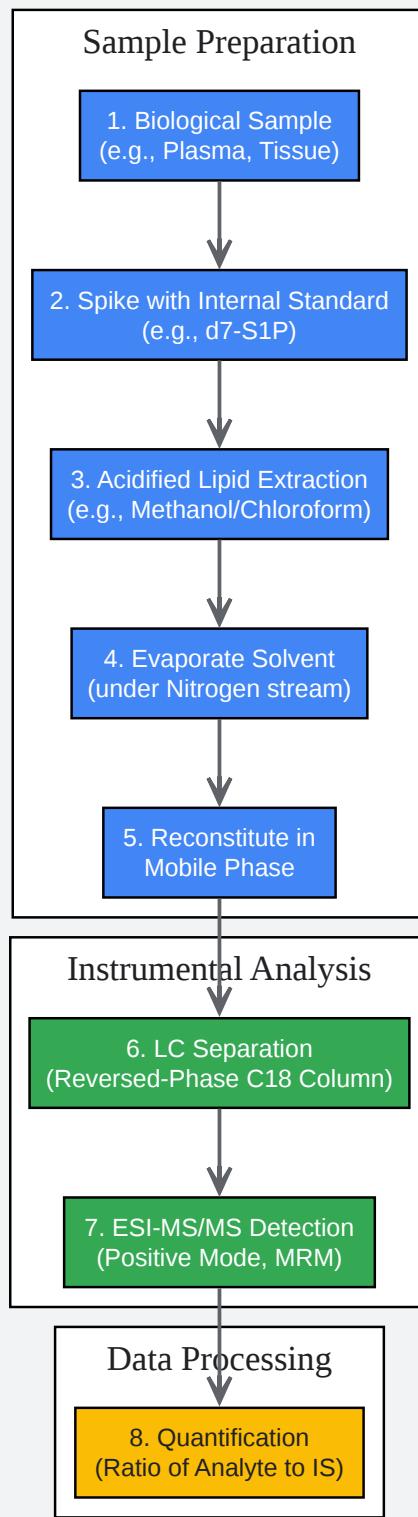
- S1P<sub>1</sub>: Couples exclusively to G<sub>i/o</sub> proteins, leading to the activation of PI3K/Akt and Rac pathways, which are crucial for cell survival and migration.<sup>[15][18]</sup>
- S1P<sub>2</sub> and S1P<sub>3</sub>: Couple to G<sub>i/o</sub>, Gq, and G<sub>12/13</sub>. This broad coupling allows them to activate multiple effectors, including phospholipase C (PLC), Rho, and adenylyl cyclase.<sup>[15][16]</sup>
- S1P<sub>4</sub> and S1P<sub>5</sub>: Primarily couple to G<sub>i/o</sub> and G<sub>12/13</sub>.

The activation of these pathways modulates downstream targets like the MAPK/ERK cascade, intracellular calcium levels, and cytoskeletal dynamics, ultimately controlling cellular responses such as proliferation, barrier integrity, and trafficking of immune cells.<sup>[5][15]</sup>



[Click to download full resolution via product page](#)

Overview of S1P receptor-mediated signaling pathways.


## Experimental Protocols

Accurate quantification and functional assessment of S1P are paramount for research and development. S1P (d17:1) is frequently used as an internal standard in quantification methods.

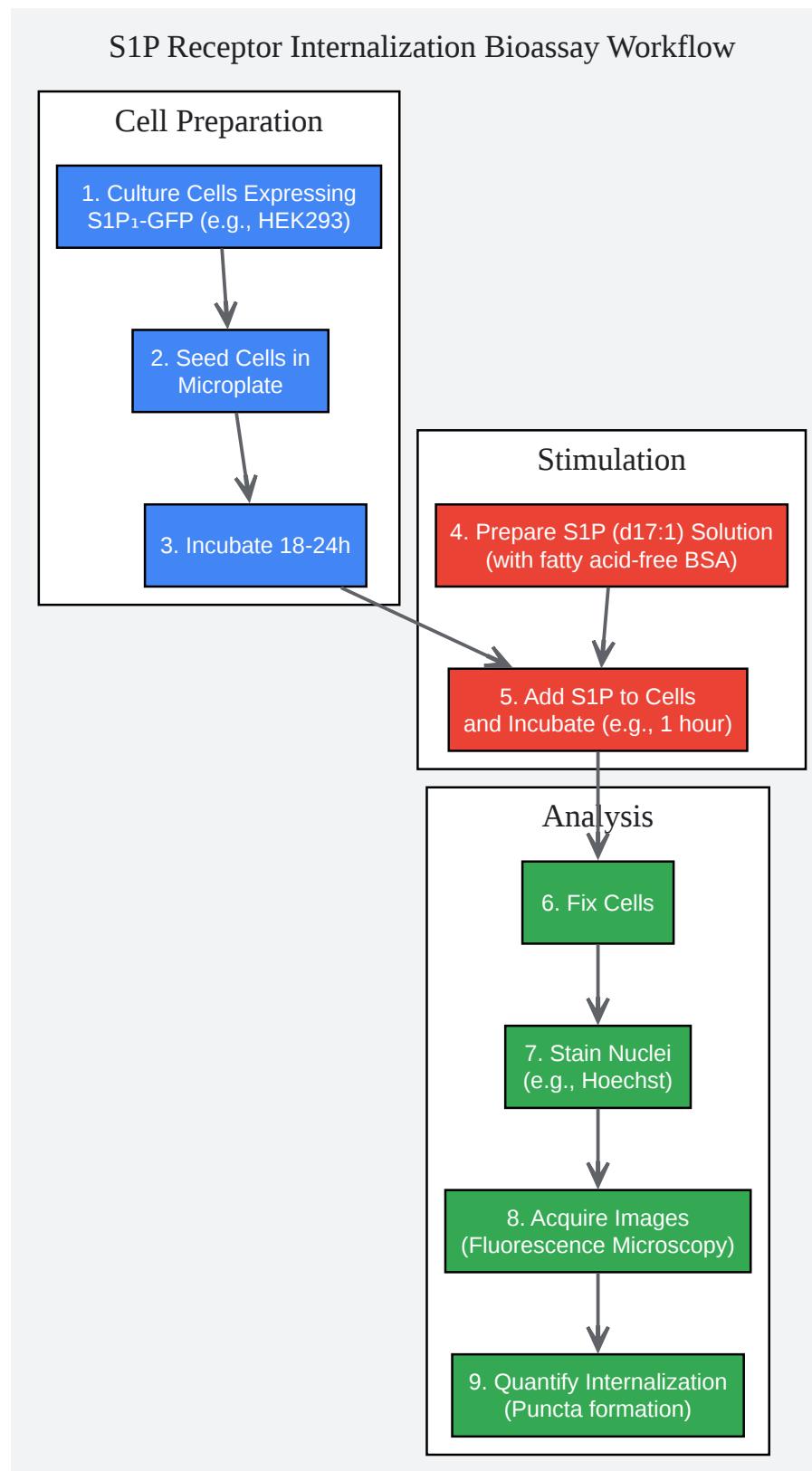
### Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of S1P in complex biological samples like plasma, serum, and tissue homogenates.[19][20]

## LC-MS/MS Quantification Workflow for S1P

[Click to download full resolution via product page](#)

Typical experimental workflow for S1P quantification.


**Methodology:**

- Sample Collection and Internal Standard Spiking:
  - Collect biological samples (e.g., EDTA plasma) and store them at -80°C.[19] Proper handling is crucial as S1P levels can be artificially elevated by platelet activation during coagulation.[19]
  - Thaw samples on ice. Add a known concentration of a suitable internal standard (IS), such as d7-S1P, to the sample to account for variability during sample preparation.[19] Note: S1P (d17:1) is itself a common IS for quantifying endogenous S1P (d18:1).[6]
- Lipid Extraction:
  - Perform protein precipitation and lipid extraction. A common method involves adding ice-cold methanol to the sample, vortexing, and then adding chloroform and an acidic solution to create a biphasic system.[20][21]
  - Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.[20]
- Solvent Evaporation and Reconstitution:
  - Evaporate the organic solvent from the collected lipid extract, typically under a gentle stream of nitrogen gas.[20]
  - Reconstitute the dried lipid film in a suitable solvent, often the initial mobile phase of the LC system (e.g., methanol/water mixture), for injection.[19]
- LC-MS/MS Analysis:
  - Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column (e.g., C18).[19][22] Use a gradient elution with two mobile phases, such as A (water with 0.1% formic acid) and B (methanol with 0.1% formic acid), to separate S1P from other lipids.[22]

- Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer via an electrospray ionization (ESI) source, typically operating in positive ion mode.[20]
- Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high specificity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[23]

## Protocol 2: Biological Activity Assessment (Receptor Internalization Assay)

This bioassay measures the functional activity of S1P by visualizing the ligand-induced internalization of its receptor, S1P<sub>1</sub>.[24] It is a valuable method to assess the potency of S1P analogs or to measure S1P activity in biological fluids.



[Click to download full resolution via product page](#)

Workflow for assessing S1P bioactivity via receptor internalization.

**Methodology:**

- Cell Culture:
  - Use a host cell line (e.g., HEK293) stably transfected to express a fluorescently-tagged S1P receptor, such as S1P<sub>1</sub>-GFP.[24]
  - Culture the cells under standard conditions and seed them onto a suitable imaging plate (e.g., a 96-well glass-bottom plate) 18-24 hours before the assay.[25]
- Preparation of S1P Solution:
  - S1P is a lipid and not readily soluble in aqueous media.[13] Prepare a stock solution by dissolving S1P (d17:1) in methanol.
  - For the final working solution, transfer an aliquot of the stock to a new tube, evaporate the methanol under nitrogen, and resuspend the lipid film in a buffer containing a carrier protein, such as 4 mg/mL fatty acid-free BSA.[14] This complexation allows S1P to remain soluble and be presented to the receptors.[14]
- Cell Stimulation:
  - Wash the plated cells with assay buffer.
  - Add the prepared S1P-BSA complex solution (or a biological sample containing S1P) to the cells at the desired final concentration.
  - Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.[25]
- Fixation and Staining:
  - After incubation, remove the stimulation medium and fix the cells with a solution like 4% paraformaldehyde.[25]
  - Wash the cells with PBS. A counterstain for the nucleus (e.g., Hoechst stain) can be added to aid in cell identification and automated image analysis.[25]

- Imaging and Analysis:
  - Acquire images using a high-content imager or a fluorescence microscope.
  - In unstimulated cells, the S1P<sub>1</sub>-GFP signal will be localized primarily at the plasma membrane. Upon stimulation with active S1P, the GFP signal will redistribute into intracellular puncta, representing internalized receptor-containing endosomes.[24]
  - Quantify the degree of internalization using image analysis software to measure the formation of these puncta.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 3. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-Phosphate: Critical Mediator in Cell Signalling [elisakits.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. larodan.com [larodan.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocompare.com [biocompare.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. avantiresearch.com [avantiresearch.com]

- 14. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. ["Sphingosine-1-phosphate (d17:1) structure and properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552475#sphingosine-1-phosphate-d17-1-structure-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)